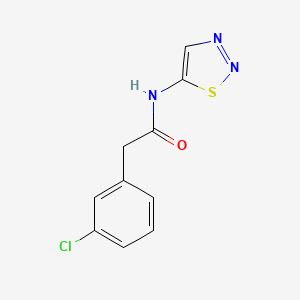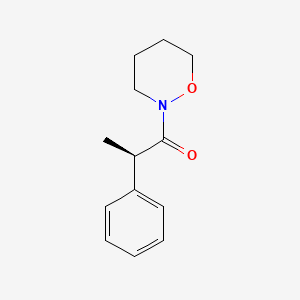![molecular formula C17H17ClN2O3 B6624018 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide](/img/structure/B6624018.png)
3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide, also known as AG490, is a synthetic compound that has been widely studied for its potential use in cancer therapy. It belongs to the class of tyrosine kinase inhibitors, which are molecules that can block the activity of certain enzymes involved in cancer cell growth and proliferation.
Mécanisme D'action
3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide exerts its anti-cancer effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. Specifically, 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide blocks the activity of JAK2 and JAK3, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting these pathways, 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide can prevent cancer cells from growing and dividing, and can induce apoptosis. 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide also inhibits the activity of EGFR, which is a receptor that is overexpressed in many types of cancer cells. By blocking EGFR, 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide can prevent cancer cells from proliferating and invading surrounding tissues.
Biochemical and Physiological Effects:
3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of JAK2, JAK3, and EGFR, as mentioned above. It can also inhibit the activity of STAT3, which is a transcription factor that is activated by JAK2 and JAK3. By inhibiting STAT3, 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide can prevent cancer cells from proliferating and surviving. In addition, 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide has also been shown to have anti-inflammatory effects, by inhibiting the activity of cytokines such as IL-6 and TNF-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide is that it is a well-studied compound, with a known mechanism of action and a wide range of potential applications. It is also relatively easy to synthesize, although the yield is not very high. One limitation of 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide is that it can have off-target effects, meaning that it can inhibit the activity of other enzymes besides tyrosine kinases. This can lead to unwanted side effects and can complicate the interpretation of experimental results. Another limitation is that 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop more specific inhibitors of JAK2 and JAK3, which could have fewer off-target effects than 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide. Additionally, 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide could be used as a tool compound to study the role of tyrosine kinases in cancer and other diseases. Finally, 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which could enhance its therapeutic potential.
Méthodes De Synthèse
3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide can be synthesized through a multistep process that involves the reaction of 2-chloro-5-nitrobenzoic acid with pyridine-2-carbaldehyde to form a key intermediate. This intermediate is then reacted with cyclopropylmethylamine, followed by reduction and deprotection steps to yield the final product. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several tyrosine kinases, including JAK2, JAK3, and EGFR, which are known to be involved in cancer cell growth and survival. 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to enhance the efficacy of chemotherapy and radiation therapy. In addition, 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide has been studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease, asthma, and multiple sclerosis.
Propriétés
IUPAC Name |
3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-13-9-11(8-12(18)15(13)21)16(22)20-10-17(5-6-17)14-4-2-3-7-19-14/h2-4,7-9,21H,5-6,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENSNMPKMRRWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NCC2(CC2)C3=CC=CC=N3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B6623945.png)
![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
![2-(2-Ethylphenyl)-1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6623978.png)

![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)
![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)

![2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B6624024.png)

![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylpyridin-3-yl)methyl]propan-2-amine](/img/structure/B6624044.png)
![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)